REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([C:8]2[CH:16]=[CH:15][C:11]([C:12]([OH:14])=O)=[CH:10][CH:9]=2)=[N:4][CH:5]=[CH:6][CH:7]=1.[C:17]([C:21]1[CH:27]=[CH:26][C:24]([NH2:25])=[CH:23][CH:22]=1)([CH3:20])([CH3:19])[CH3:18].C1CCC(N=C=NC2CCCCC2)CC1.C1C=CC2N(O)N=NC=2C=1.C(N(CC)CC)C>CN(C=O)C>[C:17]([C:21]1[CH:22]=[CH:23][C:24]([NH:25][C:12](=[O:14])[C:11]2[CH:10]=[CH:9][C:8]([C:3]3[C:2]([Cl:1])=[CH:7][CH:6]=[CH:5][N:4]=3)=[CH:16][CH:15]=2)=[CH:26][CH:27]=1)([CH3:20])([CH3:18])[CH3:19]
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Name
|
|
Quantity
|
75 mg
|
Type
|
reactant
|
Smiles
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ClC=1C(=NC=CC1)C1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
61 μL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
0.7132 g
|
Type
|
reactant
|
Smiles
|
C1CCC(CC1)N=C=NC2CCCCC2
|
Name
|
|
Quantity
|
44 mg
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
0.13 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
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Details
|
the filtrate was diluted with diethyl ether (20 mL)
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Type
|
WASH
|
Details
|
The diethyl ether was washed with 1N HCl (15 mL), brine (15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (30% ethyl acetate in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)NC(C1=CC=C(C=C1)C1=NC=CC=C1Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |